4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Description
4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a methoxy group at position 4 and a phenylsulfonyl group at position 1. The phenylsulfonyl group enhances stability and facilitates π-π interactions in crystal packing, while the methoxy group modulates electronic properties and solubility .
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14-10-15-9-13-12(14)7-8-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
CKSKYKMNEIFEOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN(C2=CN=C1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, while reduction of the phenylsulfonyl group can yield 4-methoxy-1-(phenylthiol)-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Sulfonyl Group Variations: The phenylsulfonyl group in the target compound contrasts with the 4-methylphenylsulfonyl group in , which introduces steric bulk but maintains similar electronic effects. Trifluoromethyl-substituted analogs (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine ) exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
Methoxy vs. Chloro Substituents :
Physicochemical Properties
- Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine ).
- Crystallinity : The phenylsulfonyl group promotes π-π stacking, as seen in the crystal structure of 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
Biological Activity
4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C12H12N2O3S
- Molecular Weight : 252.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit the Hepatocyte Growth Factor (HGF)/MET signaling pathway, which is implicated in tumor growth and metastasis. This inhibition may lead to reduced proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The compound exhibited varying degrees of potency as indicated by IC50 values (the concentration required to inhibit cell growth by 50%).
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies
- Cytotoxicity Assessment : A study conducted on a series of pyrrolo[2,3-c]pyridine derivatives including this compound revealed that it effectively inhibited cell proliferation across several cancer cell lines with a notable selectivity for malignant cells over normal cells .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the cytotoxic effects observed with this compound. It was found that treatment led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cancer cells, further supporting its role as an apoptosis inducer .
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-c]pyridine core?
The pyrrolo[2,3-c]pyridine scaffold can be synthesized via multistep protocols involving:
- Methylation : Use of NaH and methyl iodide (MeI) in THF at 0°C to room temperature to protect the pyrrole nitrogen .
- Nitration : Treatment with concentrated HNO₃ to introduce nitro groups for subsequent functionalization .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) catalyzed by Pd(PPh₃)₄ in dioxane/H₂O at 105°C .
- Reduction : Hydrogenation (H₂/THF) to reduce nitro groups to amines for further derivatization .
Q. How is the phenylsulfonyl group introduced to the pyrrolopyridine system?
The sulfonyl group is typically introduced via nucleophilic substitution:
- Reagents : p-Toluenesulfonyl chloride (TsCl) under basic conditions (NaOH) in dichloromethane at 0°C .
- Procedure : Reaction with the free NH of pyrrolopyridine, followed by purification via filtration and methanol recrystallization, yielding ~78% .
- Role of Base : NaOH deprotonates the NH group, facilitating sulfonylation .
Q. What is the functional role of the methoxy group in this compound?
The 4-methoxy substituent:
- Electronic Effects : Enhances electron density in the aromatic system, influencing reactivity in cross-coupling or electrophilic substitution.
- Steric Effects : Moderates steric hindrance, balancing molecular packing and solubility .
- Biological Relevance : Methoxy groups in pyrrolopyridines are associated with improved metabolic stability and target binding in kinase inhibitors .
Q. What characterization techniques are critical for confirming the structure?
- X-ray Crystallography : Resolves dihedral angles (e.g., 79.6° between sulfonylphenyl and pyrrolopyridine planes) and π-π interactions (3.623 Å centroid distances) .
- NMR Spectroscopy : Assigns methoxy (δ ~3.8 ppm) and sulfonyl group positions via ¹H/¹³C correlations.
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).
Advanced Research Questions
Q. How do substituents influence crystallographic packing and intermolecular interactions?
- π-π Stacking : The phenylsulfonyl group participates in π-π interactions (3.6–3.8 Å distances), stabilizing the 3D network .
- Dihedral Angles : Substituents like chloro or methoxy adjust planarity, affecting packing efficiency. For example, a 79.6° dihedral angle in sulfonyl derivatives reduces steric clashes .
- Hydrogen Bonding : Methoxy groups may form weak C–H···O bonds with adjacent sulfonyl oxygens .
Q. What methodological challenges arise in metalation or coupling reactions of sulfonyl-protected pyrrolopyridines?
- NH Sensitivity : The sulfonyl group stabilizes the NH-deprotonated form, enabling directed ortho-metalation (DoM) for regioselective functionalization .
- Pd-Catalyzed Coupling : Optimize ligand choice (e.g., XPhos) to mitigate catalyst poisoning by sulfonyl groups.
- Competitive Side Reactions : Use low temperatures (-78°C) and strong bases (LiHMDS) to suppress sulfone cleavage .
Q. How can cross-coupling reactions expand the diversity of this scaffold?
- Suzuki-Miyaura : Introduce aryl/heteroaryl groups at the 4-position using Pd catalysts (e.g., 3,4-dimethoxyphenylboronic acid in dioxane/H₂O) .
- Buchwald-Hartwig Amination : Install amines at the 7-position with Pd₂(dba)₃ and XantPhos .
- Negishi Coupling : Zinc reagents selectively functionalize halogenated derivatives (e.g., 4-bromo analogs) .
Q. What biological activities are associated with sulfonyl-pyrrolopyridines, and how are SAR studies conducted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
